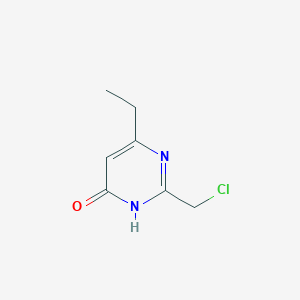
2-(Chloromethyl)-6-ethylpyrimidin-4-ol
Descripción general
Descripción
2-(Chloromethyl)-6-ethylpyrimidin-4-ol (CMEP) is a small molecule that has been used in a variety of scientific research applications due to its unique properties. It is a compound that has been studied extensively due to its potential in various areas of research, such as medicinal chemistry, biochemistry, and pharmacology. CMEP has demonstrated a variety of potential applications and has been used to investigate a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
2-(Chloromethyl)-6-ethylpyrimidin-4-ol serves as a precursor or intermediate in the synthesis of various pyrimidine derivatives with potential applications in medicinal chemistry, agricultural chemistry, and materials science. For instance, it has been involved in the synthesis of pyrimidine-based compounds showing promise as plant growth stimulants. A series of novel 2-amino-substituted 4-methylpyrimidin-4-ols derivatives were synthesized, demonstrating pronounced stimulating action on plant growth, with activities ranging from 46-93% compared to heteroauxin, highlighting its utility in agricultural research (Yengoyan et al., 2019).
Chemical Structure and Properties
The chemical structure and properties of pyrimidine derivatives, including those derived from 2-(Chloromethyl)-6-ethylpyrimidin-4-ol, have been extensively studied. Investigations include crystal structure analysis, hydrogen bonding patterns, and theoretical insights, providing a foundation for understanding their chemical behavior and potential applications. For example, the crystal structure of pyrimethaminium 3-chlorobenzoate, a related compound, revealed specific hydrogen-bonding patterns, offering insights into its structural stability and potential reactivity (Devi et al., 2006).
Nonlinear Optical Properties
Derivatives of 2-(Chloromethyl)-6-ethylpyrimidin-4-ol have been explored for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optical materials. Studies involving density functional theory (DFT) and experimental analysis have been conducted to evaluate these properties, contributing to the development of novel materials with enhanced optical performance. This includes the investigation of thiopyrimidine derivatives for their potential in NLO applications, highlighting the versatility of pyrimidine derivatives in material science (Hussain et al., 2020).
Propiedades
IUPAC Name |
2-(chloromethyl)-4-ethyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-2-5-3-7(11)10-6(4-8)9-5/h3H,2,4H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJNLGGQUMCNOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-6-ethylpyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



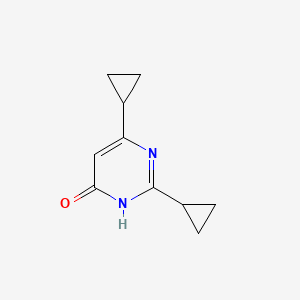
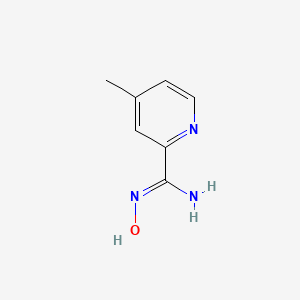
![6-methyl-1-(pyrimidin-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436700.png)



![1-methyl-3-(methylsulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436708.png)
![2-[(2,4-dimethylphenoxy)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1436712.png)


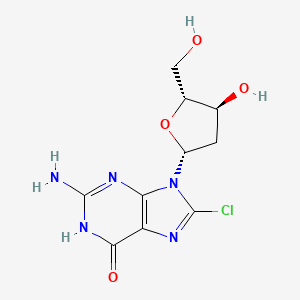

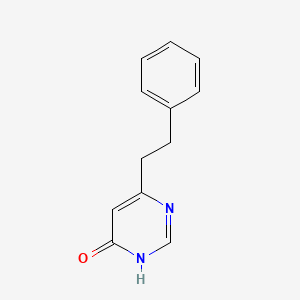
![N-[(2Z)-6-methyl-4-oxo-3,4-dihydropyrimidin-2(1H)-ylidene]-3,4-dihydroquinoline-1(2H)-carboximidamide](/img/structure/B1436719.png)